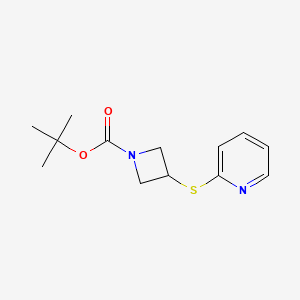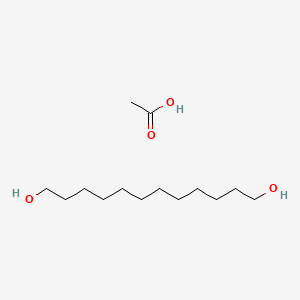
Acetic acid;dodecane-1,12-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;dodecane-1,12-diol is a chemical compound with the molecular formula C14H30O4. It is also known by other names such as 12-acetoxydodecane-1-ol and acetic acid- (12-hydroxy-dodecyl ester) . This compound is characterized by the presence of both acetic acid and dodecane-1,12-diol functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dodecane-1,12-diol can be achieved through several methods. One common approach involves the esterification of dodecane-1,12-diol with acetic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the reduction of lauryl lactone, which is obtained by the oxidation of cyclododecanone. The reduction process can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;dodecane-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in dodecane-1,12-diol can be oxidized to form dodecanedioic acid.
Reduction: The ester group can be reduced to yield dodecane-1,12-diol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecane-1,12-diol.
Substitution: Various ethers and esters depending on the substituents used.
Aplicaciones Científicas De Investigación
Acetic acid;dodecane-1,12-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polyesters and polycarbonates
Biology: It serves as a biochemical reagent in various enzymatic reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of coatings, adhesives, and lubricants.
Mecanismo De Acción
The mechanism of action of acetic acid;dodecane-1,12-diol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze esterification and hydrolysis reactions. The hydroxyl groups in dodecane-1,12-diol can form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Dodecane-1,12-diol: A similar compound without the acetic acid group, used in the synthesis of polyesters and polyurethanes.
Lauryl lactone: An intermediate in the synthesis of dodecane-1,12-diol, used in the production of fragrances and flavorings.
Uniqueness
Acetic acid;dodecane-1,12-diol is unique due to the presence of both acetic acid and dodecane-1,12-diol functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in various industrial and research applications .
Propiedades
Número CAS |
72156-96-8 |
|---|---|
Fórmula molecular |
C14H30O4 |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
acetic acid;dodecane-1,12-diol |
InChI |
InChI=1S/C12H26O2.C2H4O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;1-2(3)4/h13-14H,1-12H2;1H3,(H,3,4) |
Clave InChI |
TZKPKYGGHIONOT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(CCCCCCO)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


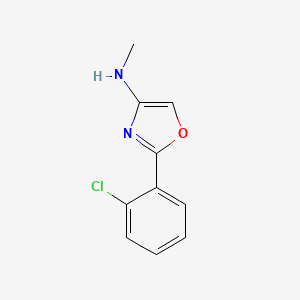
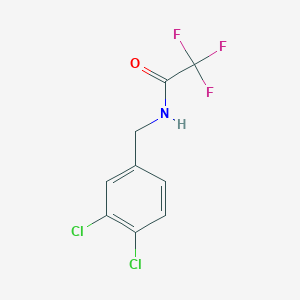
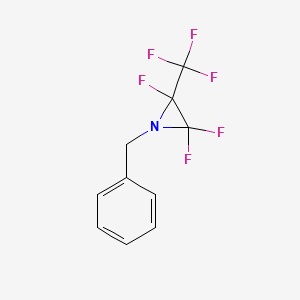
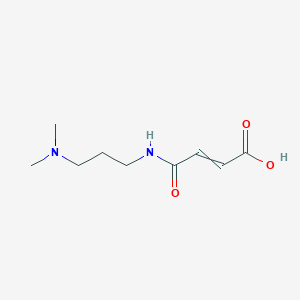
![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline](/img/structure/B14010775.png)
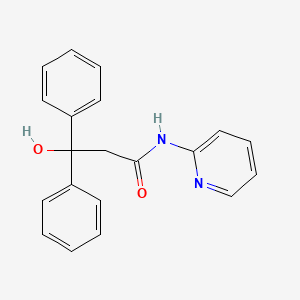
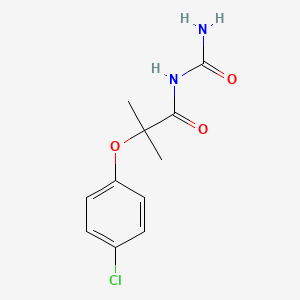
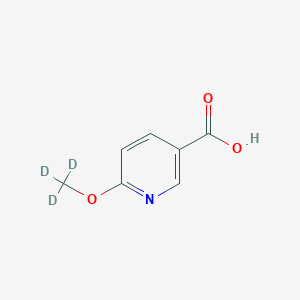
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)
![N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine](/img/structure/B14010787.png)
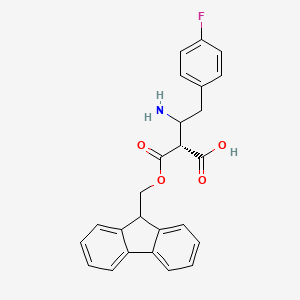
![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)
